REACTION_SMILES
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[C:1]([C:2]([O:4][CH2:3][CH3:5])=[O:6])(=[O:7])[O:8][CH2:9][CH3:10].[ClH:22].[H-:20].[Na+:21].[O:23]=[CH:24][N:25]([CH3:26])[CH3:27].[OH2:28].[c:11]1([C:17]([CH3:18])=[O:19])[cH:12][cH:13][cH:14][cH:15][cH:16]1>>[C:1]([C:2](=[O:4])[CH2:18][C:17]([c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)=[O:19])(=[O:7])[O:8][CH2:9][CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccccc1
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Name
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Type
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product
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Smiles
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CCOC(=O)C(=O)CC(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |